2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-17-11(19)7-15-16-12(17)20-8-10(18)14-6-9-4-2-1-3-5-9/h1-5,7H,6,8,13H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUROOUQXWWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine with ethyl 2-isocyanoacetate in water, followed by the addition of a benzylamine derivative . The reaction conditions often require heating and the use of solvents such as dioxane to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies indicate that compounds derived from triazines exhibit significant antimicrobial properties. The presence of the sulfanyl group in 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide enhances its interaction with microbial targets, potentially leading to the development of new antibiotics. For instance, derivatives of triazine have been shown to inhibit the growth of various bacterial strains, making them promising candidates for further research in antibiotic development .
Anticancer Potential
Research has also focused on the anticancer properties of triazine derivatives. Some studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways . This highlights the potential for developing novel anticancer agents based on this compound.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, certain triazine derivatives have been shown to inhibit xanthine oxidase and other enzymes that play roles in inflammatory responses and oxidative stress . This positions this compound as a potential therapeutic agent for conditions like gout and other inflammatory diseases.
Agricultural Applications
Fungicidal Properties
In agricultural research, compounds containing triazine rings have been evaluated for their fungicidal activity against various plant pathogens. The unique structure of this compound suggests it may possess similar properties. Preliminary studies indicate that such compounds can inhibit fungal growth effectively, offering an alternative to traditional fungicides .
Plant Growth Regulation
Additionally, some derivatives have been explored for their ability to regulate plant growth and development. Triazines can influence hormonal pathways in plants, potentially leading to enhanced growth rates or improved resistance to environmental stressors . This application could be significant in sustainable agriculture practices.
Material Science Applications
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been investigated for improving material properties. The unique chemical characteristics of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-y)sulfanyl]-N-benzylacetamide can enhance thermal stability and mechanical strength when used as a modifier in polymer formulations . This application is particularly relevant in the development of advanced materials for industrial use.
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus | Medicinal Chemistry |
| Investigation of Anticancer Effects | Induced apoptosis in breast cancer cell lines | Oncology |
| Research on Fungicidal Properties | Effective against Fusarium species | Agriculture |
| Polymer Modification Study | Improved mechanical properties in composite materials | Material Science |
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Structural Analogues and Substituent Variations
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Crystallographic data for related triazin-3-yl derivatives (e.g., ) reveal hydrogen bonds between the triazine amino/keto groups and solvent or protein residues, stabilizing molecular conformations .
Key Research Findings and Gaps
- Anticancer Activity : While benzenesulfonamide-triazine hybrids () demonstrate apoptosis induction, the target compound’s efficacy remains unvalidated in vitro or in vivo .
- Metabolic Stability : QSAR studies () highlight that bulkier substituents (e.g., tert-butyl) improve metabolic stability, but the N-benzyl group’s impact is unclear .
- Synthetic Accessibility : The target compound’s synthesis is less complex than fluorinated or phosphonated derivatives (e.g., 81f), making it a viable candidate for further derivatization .
Biological Activity
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₀N₆O₃S |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 540772-31-4 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The triazine moiety is known for its ability to interfere with nucleic acid synthesis and protein function, which can lead to antiparasitic and antibacterial effects. The presence of the sulfanyl group may enhance its reactivity and binding affinity to these targets.
Antiparasitic Activity
A significant area of research has focused on the antiparasitic properties of related compounds. For instance, studies have suggested that N-benzylacetamide derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The metabolite N-benzylacetamide has been proposed to contribute to this activity through its role in the metabolism of benznidazole (BZN), a standard treatment for this infection .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Derivatives of triazine compounds have shown promise against various bacterial strains, suggesting that modifications in the structure can lead to enhanced antibacterial activity. In vitro studies are necessary to confirm these effects and establish minimum inhibitory concentrations (MICs) for specific pathogens.
Study 1: Trypanocidal Efficacy
In a clinical study involving pediatric patients treated with benznidazole, researchers identified metabolites including N-benzylacetamide. The study aimed to evaluate the correlation between these metabolites and both toxicity and efficacy against T. cruzi. Findings indicated that N-benzylacetamide could play a role in the drug's pharmacological profile .
Study 2: Antimicrobial Screening
A series of synthesized triazine derivatives were evaluated for their antimicrobial activity against E. coli and S. aureus. Results showed that certain modifications led to increased potency, highlighting the importance of structural variations in enhancing biological activity.
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide?
The compound can be synthesized via nucleophilic substitution reactions involving thioglycolic acid derivatives and triazinone precursors. A typical protocol involves:
- Reacting a triazinone intermediate with thioglycolic acid in methanol under stirring for 3–4 hours at room temperature .
- Purification via crystallization from appropriate solvents (e.g., water or ethanol) to isolate the product.
- Characterization using NMR and mass spectrometry to confirm the presence of the sulfanyl and benzylacetamide moieties.
Q. How is the crystal structure of this compound determined and validated?
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXTL or SHELXL for structure solution and refinement, ensuring R-factors < 0.05 .
- Validation : Check for geometric outliers using the IUCr’s CIF validation tools and resolve disorders via PLATON .
Advanced Research Questions
Q. How can intermolecular interactions influence the compound’s crystallographic packing?
The compound forms hydrogen-bonded networks critical for stability:
Q. What computational methods are suitable for predicting bioactivity and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the sulfanyl and triazinone groups as key pharmacophores .
- QSAR Studies : Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with cytotoxicity or antimicrobial activity .
Q. How can metabolic stability be assessed for this compound?
- In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, particularly oxidation at the sulfanyl group or hydrolysis of the acetamide .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities?
- Assay Variability : Compare experimental conditions (e.g., cytotoxicity assays on Daphnia magna vs. mammalian cell lines) .
- Purity Verification : Re-examine crystallinity and elemental analysis data to rule out impurities affecting bioactivity .
- Computational Cross-Check : Validate conflicting SAR results with ab initio calculations (e.g., DFT for electronic effects) .
Methodological Best Practices
Q. What strategies optimize synthetic yield and purity?
Q. How to design a robust crystallographic study for derivatives of this compound?
- Twinned Data : Employ SHELXD for structure solution if twinning is detected .
- Thermal Ellipsoids : Refine anisotropic displacement parameters to confirm rigid triazinone and benzyl groups .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to guide co-crystal design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
